molecular formula C18H20O3 B14370907 (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol CAS No. 93903-31-2

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol

Cat. No.: B14370907
CAS No.: 93903-31-2
M. Wt: 284.3 g/mol
InChI Key: KPGCQRHYMXWWIM-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol is an organic compound that features a dioxolane ring and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol typically involves the reaction of diphenylmethanol with acetone and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: This compound has a similar dioxolane ring but lacks the diphenylmethanol moiety.

Uniqueness

The presence of the diphenylmethanol moiety in (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol distinguishes it from other similar compounds. This structural feature imparts unique chemical properties and reactivity, making it valuable in specific applications where other compounds may not be suitable.

Properties

CAS No.

93903-31-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol

InChI

InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3

InChI Key

KPGCQRHYMXWWIM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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